molecular formula C18H24 B14682402 1,2-Di-tert-butylnaphthalene CAS No. 25637-80-3

1,2-Di-tert-butylnaphthalene

Cat. No.: B14682402
CAS No.: 25637-80-3
M. Wt: 240.4 g/mol
InChI Key: GOQBFDVVKDFHPN-UHFFFAOYSA-N
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Description

1,2-Di-tert-butylnaphthalene is a naphthalene derivative substituted with two bulky tert-butyl groups at the 1- and 2-positions of the aromatic ring.

Properties

CAS No.

25637-80-3

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1,2-ditert-butylnaphthalene

InChI

InChI=1S/C18H24/c1-17(2,3)15-12-11-13-9-7-8-10-14(13)16(15)18(4,5)6/h7-12H,1-6H3

InChI Key

GOQBFDVVKDFHPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 1,2-Di-tert-butylnaphthalene involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and selectivity. The use of zeolite catalysts, such as H-Mordenite, has been reported to improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

1,2-Di-tert-butylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butylnaphthalene involves its interaction with various molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related naphthalene derivatives, emphasizing substituent effects, physicochemical properties, and biological or industrial relevance.

1,2-Dimethylnaphthalene

  • Structure : Methyl groups at positions 1 and 2.
  • Key Properties :
    • Lower steric hindrance compared to tert-butyl groups, enabling easier participation in electrophilic substitution reactions.
    • Higher volatility and lower molecular weight (172.27 g/mol) .
    • Used in industrial applications, including dye synthesis and as a precursor in polymer chemistry .
  • Comparison : Unlike 1,2-di-tert-butylnaphthalene, the smaller methyl groups reduce steric effects, facilitating reactions like sulfonation or nitration. However, both compounds exhibit enhanced lipophilicity relative to naphthalene.

1,2-Bis(trifluoromethyl)naphthalene

  • Structure : Trifluoromethyl (-CF₃) groups at positions 1 and 2.
  • Key Properties :
    • Strong electron-withdrawing effects due to -CF₃ groups, decreasing electron density on the aromatic ring .
    • Higher electronegativity and chemical stability under oxidative conditions.
    • Applications in advanced materials, such as liquid crystals or fluorinated polymers.
  • Comparison : The tert-butyl groups in 1,2-di-tert-butylnaphthalene are electron-donating, whereas -CF₃ groups are electron-withdrawing. This contrast significantly alters reactivity; for example, 1,2-bis(trifluoromethyl)naphthalene resists electrophilic attacks but is prone to nucleophilic substitution.

2,3-Dihydronaphthalene

  • Structure : Partial hydrogenation of the naphthalene ring at positions 2 and 3.
  • Key Properties :
    • Reduced aromaticity increases reactivity in hydrogenation and cycloaddition reactions .
    • Intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Comparison : Unlike fully aromatic 1,2-di-tert-butylnaphthalene, 2,3-dihydronaphthalene’s saturation introduces conformational flexibility and distinct reaction pathways, such as Diels-Alder reactions.

1,2,6-Trimethylnaphthalene

  • Structure : Methyl groups at positions 1, 2, and 6.
  • Key Properties :
    • Increased steric hindrance compared to 1,2-dimethylnaphthalene but less than tert-butyl analogs.
    • Used in fuel additives and as a model compound in combustion studies .
  • Comparison : The additional methyl group at position 6 in 1,2,6-trimethylnaphthalene further modifies electronic and steric profiles, highlighting how substitution patterns influence applications.

Data Table: Key Properties of 1,2-Di-tert-butylnaphthalene and Analogs

Compound Substituents Molecular Formula Key Properties Applications
1,2-Di-tert-butylnaphthalene -C(CH₃)₃ at 1,2 C₁₈H₂₄ High steric hindrance, enhanced lipophilicity, electron-donating effects Materials science, catalysis
1,2-Dimethylnaphthalene -CH₃ at 1,2 C₁₂H₁₂ Moderate steric effects, high volatility Dye synthesis, polymers
1,2-Bis(trifluoromethyl)naphthalene -CF₃ at 1,2 C₁₂H₆F₆ Electron-withdrawing, oxidative stability Fluorinated polymers
2,3-Dihydronaphthalene Saturated at 2,3 C₁₀H₁₀ Reduced aromaticity, conformational flexibility Pharmaceutical intermediates

Research Findings and Mechanistic Insights

  • Steric Effects : Bulky tert-butyl groups in 1,2-di-tert-butylnaphthalene hinder π-π stacking interactions, making it less suitable for applications requiring planar aromatic systems but advantageous in creating porous materials .
  • Electronic Effects : Compared to electron-withdrawing -CF₃ groups in 1,2-bis(trifluoromethyl)naphthalene, tert-butyl substituents increase electron density, enhancing susceptibility to electrophilic aromatic substitution .
  • Biological Relevance: Alkyl-substituted naphthalenes like 1,2-dimethylnaphthalene are studied for toxicity profiles, including respiratory and hepatic effects in mammals .

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